molecular formula C13H12N2O4 B7460129 3-[(E)-2-(3-methoxyphenyl)ethenyl]-5-methyl-4-nitro-1,2-oxazole

3-[(E)-2-(3-methoxyphenyl)ethenyl]-5-methyl-4-nitro-1,2-oxazole

Cat. No. B7460129
M. Wt: 260.24 g/mol
InChI Key: BNTMWRRBPVVCIR-VOTSOKGWSA-N
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Description

3-[(E)-2-(3-methoxyphenyl)ethenyl]-5-methyl-4-nitro-1,2-oxazole is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. The compound is also known as MNBD-1 and is a derivative of oxazole.

Mechanism of Action

The mechanism of action of 3-[(E)-2-(3-methoxyphenyl)ethenyl]-5-methyl-4-nitro-1,2-oxazole is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis through the activation of caspase-3 and caspase-9. The compound is also believed to inhibit the growth of bacteria and fungi by disrupting their cell wall synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(E)-2-(3-methoxyphenyl)ethenyl]-5-methyl-4-nitro-1,2-oxazole are not well studied. However, it has been reported to have low toxicity in animal studies.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(E)-2-(3-methoxyphenyl)ethenyl]-5-methyl-4-nitro-1,2-oxazole in lab experiments include its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. The compound is also relatively easy to synthesize and has low toxicity. The limitations of using the compound in lab experiments include its limited solubility in water and its relatively low yield.

Future Directions

There are several future directions for the study of 3-[(E)-2-(3-methoxyphenyl)ethenyl]-5-methyl-4-nitro-1,2-oxazole. One direction is to study the compound's potential applications in other fields such as environmental science and nanotechnology. Another direction is to study the compound's mechanism of action in more detail. Further studies are also needed to determine the compound's toxicity in humans and its potential side effects.

Synthesis Methods

The synthesis of 3-[(E)-2-(3-methoxyphenyl)ethenyl]-5-methyl-4-nitro-1,2-oxazole involves the reaction of 3-methoxybenzaldehyde, nitromethane, and ethyl acetoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified through column chromatography. The yield of the product is reported to be around 60%.

Scientific Research Applications

3-[(E)-2-(3-methoxyphenyl)ethenyl]-5-methyl-4-nitro-1,2-oxazole has shown potential applications in various fields of scientific research. In medicinal chemistry, the compound has been studied for its anticancer properties. It has been reported to inhibit the growth of cancer cells by inducing apoptosis. The compound has also been studied for its antibacterial and antifungal properties. In material science, the compound has been used as a fluorescent probe for the detection of metal ions. In analytical chemistry, the compound has been used as a reagent for the determination of various analytes.

properties

IUPAC Name

3-[(E)-2-(3-methoxyphenyl)ethenyl]-5-methyl-4-nitro-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-9-13(15(16)17)12(14-19-9)7-6-10-4-3-5-11(8-10)18-2/h3-8H,1-2H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTMWRRBPVVCIR-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C=CC2=CC(=CC=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)/C=C/C2=CC(=CC=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(E)-2-(3-methoxyphenyl)ethenyl]-5-methyl-4-nitro-1,2-oxazole

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